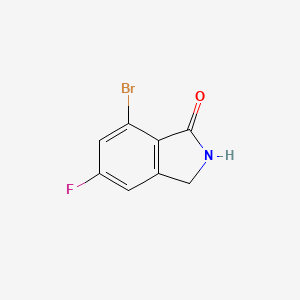

7-bromo-5-fluoro-2,3-dihydro-1h-isoindol-1-one

Description

7-Bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one (CAS 957346-37-1) is a halogenated isoindolinone derivative with the molecular formula C₈H₅BrFNO and a molecular weight of 230.03 g/mol . It belongs to the class of bicyclic heterocyclic compounds, characterized by a fused benzene and pyrrolidine ring system with a ketone group at position 1. The bromine and fluorine substituents at positions 5 and 7, respectively, confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-6-2-5(10)1-4-3-11-8(12)7(4)6/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHGLOLMYQTTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427365-76-1 | |

| Record name | 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the bromination and fluorination of isoindoline derivatives. One common method starts with the bromination of 2,3-dihydro-1H-isoindol-1-one, followed by fluorination using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, targeting specific enzymes or receptors.

Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Halogenated Derivatives

The bromo-fluoro substitution in the target compound enhances its electrophilic character compared to non-halogenated analogs like 2,3-dihydro-1H-isoindol-1-one (CAS 480-91-1). Halogens increase lipophilicity, improving membrane permeability in drug candidates . In contrast, hydroxylated analogs (e.g., 4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one) exhibit polar characteristics, favoring solubility and hydrogen-bonding interactions in biological systems .

N-Functionalized Derivatives

Compounds with piperazine or indole moieties (e.g., 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-isoindolinone) demonstrate enhanced receptor-binding capabilities. For instance, the piperazine-ethyl chain in this analog enables selective interactions with serotonin receptors, a feature absent in the bromo-fluoro derivative . Similarly, the aldehyde-substituted isoindolinone in is tailored for covalent binding to KRAS mutants, a mechanism critical in oncology .

Natural Isoindolinones

Natural products such as clitocybin A and 4,6-dihydroxy-isoindolinone (from Lasiosphaera fenzlii) lack halogens but possess hydroxyl or diketone groups. These modifications correlate with antiproliferative and antiangiogenic activities, suggesting that substituent polarity influences biological target engagement .

Biological Activity

7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one, with the CAS number 1427365-76-1, is a compound that has recently garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and molecular interactions based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- IUPAC Name : 7-bromo-5-fluoroisoindolin-1-one

- Molecular Formula : C8H6BrFN2O

- Molecular Weight : 231.04 g/mol

- Physical Form : Powder

- Purity : ≥95%

Synthesis

The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves several steps starting from readily available precursors. The synthetic route typically includes the bromination and fluorination of isoindole derivatives followed by cyclization reactions to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives based on the isoindole scaffold. Specifically, compounds related to 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7b | MCF-7 | 2.93 ± 0.47 | Induction of apoptosis via caspase activation |

| 7c | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition and cell cycle arrest |

| 12d | MCF-7 | 13.92 ± 1.21 | Apoptotic pathway modulation |

The compound 7d exhibited significant pro-apoptotic activity by increasing active caspase levels (caspase-3 and caspase-9) leading to enhanced apoptosis in MCF-7 cells. This was evidenced by an increase in sub-G1 phase cells and G2/M phase arrest during cell cycle analysis .

The mechanisms through which these compounds exert their anticancer effects include:

- Apoptosis Induction : The activation of caspases indicates that these compounds can trigger programmed cell death.

- Cell Cycle Arrest : The compounds cause an accumulation of cells in specific phases of the cell cycle, which is crucial for halting cancer progression.

- VEGFR Inhibition : Compounds like 7c and 7d have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is vital for tumor angiogenesis.

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the binding interactions of these compounds with their biological targets. Docking studies indicate that the compound can effectively bind to the active site of VEGFR, suggesting a potential pathway for therapeutic intervention .

Case Studies

In a recent study published in MDPI, researchers synthesized a series of indolin derivatives and assessed their biological activities against breast (MCF-7) and lung (A549) cancer cell lines. The study concluded that specific modifications to the isoindole structure could enhance anticancer activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.